Calcium gluconate serves as a readily available source of calcium ions for treating hypocalcemia, a condition characterized by low serum calcium levels [National Center for Biotechnology Information (.gov), ]. Studies demonstrate its effectiveness in reversing hypocalcemia-induced cardiac dysrhythmias in various settings [National Center for Biotechnology Information (.gov), ].
In cases of hyperkalemia (elevated potassium) and hypermagnesemia (elevated magnesium), intravenous calcium gluconate can act as a temporary stabilizer by antagonizing the detrimental effects of these electrolytes on cardiac function [National Center for Biotechnology Information (.gov), ]. However, it's crucial to note that it doesn't directly address the underlying cause of these electrolyte imbalances.
Research suggests that calcium gluconate might possess anti-inflammatory and antioxidant properties. Studies in animal models with rheumatoid arthritis have shown its ability to reduce inflammation and oxidative stress markers, potentially offering therapeutic benefits [National Center for Biotechnology Information (.gov), ]. Further investigations are warranted to establish its efficacy and underlying mechanisms in human studies.
The gluconate component of calcium gluconate, being a derivative of glucose, has garnered interest in cancer research. Its ability to chelate divalent metals like iron and copper, crucial for some cancer cell functions, is being explored as a potential strategy in cancer therapy [National Center for Biotechnology Information (.gov), ]. However, this area of research is still in its preliminary stages, and further studies are needed to evaluate its potential and safety in the context of cancer treatment.
Calcium gluconate is being investigated as a potential neuropathy preventative measure in patients undergoing treatment with oxaliplatin, a chemotherapy drug known to cause nerve damage [National Center for Biotechnology Information (.gov), ].
Its chelating properties are also being explored for detoxification purposes in cases of hydrofluoric acid exposure [National Center for Biotechnology Information (.gov), ].
Calcium gluconate (Ca(C6H11O7)2) is a white, odorless, crystalline solid commonly used as a calcium supplement and medication []. It is the calcium salt of gluconic acid, a naturally occurring organic acid found in fruits and honey. Calcium gluconate plays a vital role in scientific research due to its ability to provide bioavailable calcium ions (Ca2+) for various applications [].
Calcium gluconate has a complex molecular structure. Each molecule consists of two gluconate anions (C6H11O7-) bound to a central calcium cation (Ca2+) through ionic bonds []. The gluconate anion has a branched carbon chain with five hydroxyl groups (OH-) and a carboxylate group (COO-). The presence of multiple oxygen atoms creates potential binding sites for calcium, allowing for stable chelation.
Calcium gluconate is commercially produced by neutralizing gluconic acid with calcium carbonate (CaCO3) or calcium hydroxide (Ca(OH)2) [].
CaCO3 + 2H⁺Gluc⁻ → Ca(Gluc)²⁻ + CO2 + H2O (Eq. 1) []
Upon heating, calcium gluconate decomposes to release calcium oxide (CaO) and carbon dioxide (CO2) [].
Ca(Gluc)²⁻ → CaO + CO2 + other products (Eq. 2) []
Calcium gluconate reacts with various compounds depending on the experimental conditions. For instance, it can form precipitates with certain anions like sulfate (SO4²⁻) or phosphate (PO4³⁻) [].
The primary mechanism of action of calcium gluconate is related to its ability to increase serum calcium levels. When administered intravenously, calcium ions dissociate from the gluconate molecule and readily enter the bloodstream. This increase in calcium concentration can:
Calcium gluconate is characterized by the molecular formula C₁₂H₂₂CaO₁₄, representing the calcium salt of two gluconic acid molecules [1] [2]. The compound has a molecular weight of 430.372 grams per mole for the anhydrous form [2] [4]. When present as the monohydrate form, the molecular formula becomes C₁₂H₂₂CaO₁₄·H₂O with a corresponding molecular weight of 448.39 grams per mole [5] [7].
Property | Anhydrous Form | Monohydrate Form |
---|---|---|
Molecular Formula | C₁₂H₂₂CaO₁₄ | C₁₂H₂₂CaO₁₄·H₂O |
Molecular Weight | 430.372 g/mol | 448.39 g/mol |
CAS Number | 299-28-5 | 66905-23-5 |
The Chemical Abstracts Service registry number for anhydrous calcium gluconate is 299-28-5, while the monohydrate form carries the CAS number 66905-23-5 [5] [6]. The monoisotopic mass of calcium gluconate is reported as 430.063546 atomic mass units [2].
Calcium gluconate exists as the calcium salt of gluconic acid, where each calcium ion is associated with two gluconate anions [1] [11]. The compound forms a white, crystalline powder that is sparingly soluble in water but freely soluble in boiling water [3] [6]. The gluconic acid component has the condensed structural formula HOCH₂(CHOH)₄COOH, consisting of a six-carbon chain with five hydroxyl groups positioned identically to the open-chain form of glucose, terminating in a carboxylic acid group [31].
The structural characterization reveals that calcium gluconate crystallizes in an orthorhombic crystal system with non-centrosymmetric space group P2₁2₁2₁ [9] [19]. The compound exhibits remarkable structural features, including an unusual coordination number of nine for the calcium ion, which is relatively rare in calcium chemistry [9] [21].
The gluconic acid component of calcium gluconate possesses significant stereochemical complexity due to the presence of multiple chiral centers [17] [18]. Gluconic acid contains four defined stereocenters, making it one of sixteen possible stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid [25] [31]. The specific stereochemical configuration of the gluconic acid in calcium gluconate is designated as the D-form, with the absolute configuration (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid [11] [17].
The stereochemical properties are crucial for understanding the biological activity and coordination behavior of the compound [18]. The multiple hydroxyl groups create a three-dimensional arrangement that facilitates specific interactions with calcium ions and influences the overall crystal structure formation [9].
The coordination chemistry of calcium gluconate exhibits unique and complex features that distinguish it from simpler calcium salts [9] [19]. In the crystal structure, calcium ions demonstrate an unusual nine-coordinate environment, which represents a distorted triaugmented triangular prism geometry [9] [26]. This coordination number is relatively uncommon for calcium, as most calcium complexes typically exhibit coordination numbers between six and eight [32].
The calcium coordination sphere consists of nine oxygen atoms, with five originating from the two gluconate ligands within the asymmetric unit [9]. The coordination involves both carboxylate oxygen atoms and hydroxyl oxygen atoms from the gluconate ligands [9]. The calcium-oxygen bond distances range from 2.4123 angstroms to 2.6291 angstroms, indicating varying degrees of coordination strength [9].
Bond Type | Distance Range (Å) | Number of Bonds |
---|---|---|
Ca-O(carboxylate) | 2.4661-2.5023 | 3 |
Ca-O(hydroxyl) | 2.4123-2.6291 | 6 |
Ca-Ca (metal separation) | 3.7312 | Adjacent centers |
The coordination environment reveals that adjacent calcium centers are linked by three bridging oxygen atoms, creating a metal-to-metal separation of 3.7312 angstroms [9] [19]. This bridging arrangement contributes to the formation of one-dimensional coordination polymers extending parallel to the crystallographic a-axis [9].
The crystal structure of calcium gluconate exhibits a remarkable one-dimensional coordination polymer arrangement [9] [19]. The polymeric structure comprises adjacent metal centers connected through three μ-oxo bridges, with each calcium ion participating in face-sharing coordination polyhedra [9]. The coordination polyhedra adopt the geometry of distorted triaugmented triangular prisms, with adjoining polyhedra sharing triangular faces along the polymer chain [9].
The polymer chain structure is stabilized through multiple bridging interactions involving both carboxylate and hydroxyl oxygen atoms from the gluconate ligands [9]. One particularly notable feature is that one of the gluconate ligands binds to three adjacent metal centers simultaneously, creating an extensive bridging network that enhances the structural integrity of the polymer [9].
The gluconate ligands within the polymer structure adopt approximately planar conformations, with carbon atoms showing maximum least-squares plane deviations ranging from 0.031 to 0.211 angstroms [9]. This planar arrangement contrasts with the bent conformations observed in some other gluconate salt structures [9].
The polymer chains are interconnected through an extensive three-dimensional hydrogen bonding network involving the non-coordinated hydroxyl groups and water molecules [9]. This hydrogen bonding network contributes significantly to the overall crystal stability and influences the physical properties of the compound [9].
The gluconic acid component of calcium gluconate contains four stereogenic centers located at carbon atoms C2, C3, C4, and C5 [17] [25]. The absolute configuration of these stereogenic centers follows the D-configuration pattern, specifically designated as (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid [11] [17].
Stereogenic Center | Carbon Position | Absolute Configuration |
---|---|---|
C2 | Second carbon | R |
C3 | Third carbon | S |
C4 | Fourth carbon | R |
C5 | Fifth carbon | R |
The stereochemical configuration significantly influences the coordination behavior and crystal packing arrangements of calcium gluconate [9]. The specific spatial arrangement of hydroxyl groups creates favorable orientations for calcium coordination while maintaining the structural integrity required for polymer formation [9].
The D-configuration of gluconic acid ensures that calcium gluconate maintains consistent stereochemical properties across different crystal forms and hydration states [9]. This stereochemical consistency is essential for the reproducible formation of the characteristic coordination polymer structure and the associated physical and chemical properties of the compound [9].